4,5-Dihydroimidazole-1,2-diamine
Overview
Description
“4,5-Dihydroimidazole-1,2-diamine” is a chemical compound with the molecular formula C3H8N4 . It is a type of imidazole, which is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications .
Synthesis Analysis
Imidazoles can be synthesized through various methods. One such method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization and dehydrative cyclization . Another approach for the synthesis of substituted imidazoles is by condensation .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the imidazole core, which is a five-membered ring with two non-adjacent nitrogen atoms . The specific substitutions at the 1,2 positions with amine groups and the additional hydrogen atoms at the 4,5 positions result in the specific structure of “this compound”.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of other imidazoles. Imidazoles are known to participate in a variety of chemical reactions, including multicomponent reactions conducted under different conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. As an imidazole derivative, it is likely to have properties common to other imidazoles .
Scientific Research Applications
Synthesis of Benzimidazoles and Tetrahydropyrimidines
4,5-Dihydroimidazole derivatives have been utilized in the synthesis of benzimidazoles and tetrahydropyrimidines. This involves diamine exchange between substituted 4,5-dihydroimidazoles and 1,4,5,6-tetrahydropyrimidines, leading to the formation of 2-substituted heterocycles derived from the solvent diamine. These reactions favor six-membered rings and are significant for creating partially reduced heterocycles with potential applications in pharmaceuticals and material science (Butler & Fitzgerald, 1989).
Cycloaddition and Ring Opening
Dihydroimidazole N-oxides undergo 1,3-dipolar cycloaddition with alkyne dipolarophiles. The cycloadducts experience isoxazoline N–O bond cleavage, yielding ene-1,1-diamines and subsequently cyclizing to pyrrolo[1,2-a]imidazole-5,6-diones. This reaction showcases the versatility of dihydroimidazole derivatives in synthesizing complex heterocyclic compounds (Jones et al., 2000).
One-Pot Synthesis of 2-Dihydroimidazoles
The one-pot synthesis of 2-dihydroimidazoles from aldehydes using 4,5-dihydroimidazole-1,2-diamine is an efficient method to produce dihydroimidazoles. This method is mild and compatible with various functional groups, such as halogens, nitriles, and esters, indicating its practical applicability in synthetic chemistry (Fujioka et al., 2005).
Preparation of Aromatic Polyimides
4,5-Dihydroimidazole derivatives play a role in the synthesis of novel aromatic polyimides. These polyimides, synthesized through ring-opening polyaddition and thermal cyclodehydration, show high thermal resistance and glass transition temperatures, making them suitable for high-performance materials (Akutsu et al., 1998).
Conversion to Various Heterocyclic Molecules
Microwave-assisted conversion of aromatic heterocyclic nitriles to various heterocyclic molecules using this compound demonstrates a catalyst-free and solvent-free approach. This method is efficient and fast, producing heterocyclic compounds in quantitative yields (Sondhi et al., 2012).
Production of High-Performance Polymers
This compound is used in synthesizing polyimides with outstanding mechanical properties and thermal stability. These polymers, due to their rigid-rod structure and hydrogen bonding, are significant in developing materials with high thermal and mechanical endurance (Liu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5-dihydroimidazole-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4/c4-3-6-1-2-7(3)5/h1-2,5H2,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLPAXVMGVVCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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